3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
Overview
Description
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as the regulation of blood pressure and heart rate .
Mode of Action
This compound interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . The compound has been shown to have high affinity for these receptors, indicating a strong interaction .
Biochemical Pathways
The compound’s interaction with the 5-HT1A and 5-HT7 receptors affects the serotoninergic pathways . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in serotonin signaling are associated with various psychiatric disorders .
Result of Action
It has been suggested that the compound may have potential anxiolytic effects, given its interaction with the 5-ht1a and 5-ht7 receptors . These receptors are known to be involved in the regulation of mood and anxiety .
Biochemical Analysis
Biochemical Properties
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with serotoninergic receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, impacting various physiological processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotoninergic receptors can lead to changes in intracellular cyclic AMP levels, affecting cell function and behavior . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for serotoninergic receptors, influencing their conformation and activity . This binding can result in either inhibition or activation of downstream signaling pathways, depending on the receptor subtype and cellular context. Additionally, it may affect enzyme activity by altering their catalytic properties or substrate affinity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo chemical changes that affect its potency and efficacy. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems and improving behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity or organ damage. Identifying the optimal dosage range is crucial for maximizing its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, its interaction with membrane transporters can influence its uptake and efflux, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.
Another method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and 1,4-benzoxazines. This reaction is typically carried out under hydrogenation and reductive amination conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are optimized for yield and purity, ensuring that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced biological activity and selectivity for specific molecular targets .
Scientific Research Applications
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride
- 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
Uniqueness
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is unique due to its specific substitution pattern and its high affinity for 5-HT1A and 5-HT7 receptors. This makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZVQOJAFITPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.